4-(cyclopentylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-(Cyclopentylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a tricyclic core structure containing sulfur and nitrogen heteroatoms. The compound features a cyclopentylmethyl group at position 4 and a 3-methoxyphenyl substituent at position 2.
Properties
IUPAC Name |
4-(cyclopentylmethyl)-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-10-6-9-16(13-17)22-20(23)21(14-15-7-2-3-8-15)18-11-4-5-12-19(18)27(22,24)25/h4-6,9-13,15H,2-3,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDFZVXGMLIWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiadiazine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs due to lack of direct experimental data.
Key Differences and Implications:
Substituent Bulkiness : The cyclopentylmethyl group in the target compound introduces significant steric bulk compared to benzyl (e.g., C₂₁H₂₀N₂O₃S ) or chlorophenylmethyl groups (e.g., C₂₂H₁₉ClN₂O₃S ). This may reduce membrane permeability but enhance target selectivity.
Electronic Effects: The 3-methoxyphenyl group at position 2 creates a meta-substitution pattern, differing from para-methoxy analogs (e.g., ZINC2692844 ).
Halogen vs. Alkoxy Groups : Chlorine substituents (e.g., K261-2248 ) enhance lipophilicity and metabolic stability, whereas methoxy groups improve solubility and hydrogen-bonding capacity.
Molecular Weight : The target compound’s estimated molar mass (397.45 g/mol) falls within the range of drug-like molecules, contrasting with higher-mass halogenated derivatives (e.g., 436.94 g/mol for ZINC2692844 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
